![molecular formula C13H18O B1254275 alpha-[(Z)-2-Hexenyl]benzenemethanol](/img/structure/B1254275.png)
alpha-[(Z)-2-Hexenyl]benzenemethanol
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Overview
Description
Alpha-[(Z)-2-hexenyl] benzenemethanol is an aliphatic alcohol.
Scientific Research Applications
1. Chemical Synthesis and Analysis
- Alpha-[(Z)-2-Hexenyl]benzenemethanol and related compounds have been explored in the field of chemical synthesis. For instance, studies have focused on the cyclization reactions of related compounds, yielding products like benzylmethyl ether and 2-phenylethanol, which are important in organic synthesis and analysis (Cremeens, Hughes, & Carpenter, 2005).
2. Catalysis Research
- Research has also delved into catalysis, where compounds structurally related to Alpha-[(Z)-2-Hexenyl]benzenemethanol have been used in enhancing the performance of catalysts for methanol aromatization, a process significant in the production of aromatics like benzene, toluene, and xylenes (Xin, Qi, Duan, Lin, & Yuan, 2013).
3. Material Science Applications
- In material science, studies involving sulfonated polyrotaxanes, which share structural similarities with Alpha-[(Z)-2-Hexenyl]benzenemethanol, have been conducted to assess biocompatibility for potential medical device fabrication (Park, Lee, Ooya, Park, Kim, & Yui, 2003).
4. Photochemical Research
- Alpha-[(Z)-2-Hexenyl]benzenemethanol's derivatives have been studied in photochemistry, particularly in the photoisomerization processes of azobenzene molecules, which is significant in developing light-triggered molecular switches (Loudwig & Bayley, 2006).
5. Pharmaceutical Interactions
- There is research exploring the interaction of structurally related compounds with metal ions like Zn(II) and Cd(II), which is crucial in the development and understanding of anti-inflammatory drugs (Dendrinou-Samara, Tsotsou, Ekateriniadou, Kortsaris, Raptopoulou, Terzis, Kyriakidis, & Kessissoglou, 1998).
properties
Product Name |
alpha-[(Z)-2-Hexenyl]benzenemethanol |
---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(Z)-1-phenylhept-3-en-1-ol |
InChI |
InChI=1S/C13H18O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h4-10,13-14H,2-3,11H2,1H3/b8-4- |
InChI Key |
GPOXRFICYIWOMY-YWEYNIOJSA-N |
Isomeric SMILES |
CCC/C=C\CC(C1=CC=CC=C1)O |
Canonical SMILES |
CCCC=CCC(C1=CC=CC=C1)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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